molecular formula C11H13N3 B11113885 Benzyl[(1H-imidazol-5-YL)methyl]amine

Benzyl[(1H-imidazol-5-YL)methyl]amine

Cat. No.: B11113885
M. Wt: 187.24 g/mol
InChI Key: LSZMCCGXDXEWJW-UHFFFAOYSA-N
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Description

Benzyl[(1H-imidazol-5-YL)methyl]amine is an organic compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . This molecule features an imidazole heterocycle, a structure of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds and natural products, such as the amino acid histidine . The imidazole ring is a privileged scaffold in drug discovery, known for its versatility and presence in compounds with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . As a functionalized amine, it serves as a valuable building block for researchers in synthetic and medicinal chemistry. This compound can be used as a key synthon for the design and synthesis of novel molecules, particularly for exploring structure-activity relationships around the benzimidazole and imidazole core structures, which are known to interact with various biological polymers like proteins and enzymes . Researchers may find it useful in developing potential ligands or inhibitors for specific biological targets. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(1H-imidazol-5-ylmethyl)-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-14-11/h1-5,8-9,12H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZMCCGXDXEWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

  • Substrate Ratio : A 1:1.2 molar ratio of 1H-imidazole-5-carbaldehyde to benzylamine in methanol or ethanol enhances imine formation.

  • Reducing Agents : Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in acidic media (pH 4–5) selectively reduce the imine intermediate.

  • Temperature : Reactions proceed at 25–40°C for 6–24 hours, with yields ranging from 68–82%.

Table 1: Optimization of Reductive Amination

ParameterOptimal RangeYield (%)Source
SolventMethanol78
Reducing AgentNaBH3CN82
Reaction Time (h)1275

Mechanistic Insight : Protonation of the imine intermediate stabilizes the electrophilic carbon, enabling hydride transfer from the borohydride reagent.

Nucleophilic Substitution with Chloromethylimidazole

Alternative routes employ 5-chloromethyl-1H-imidazole as a key intermediate:

Procedure Overview

  • Synthesis of 5-Chloromethyl-1H-Imidazole :

    • React 1H-imidazole-5-methanol with thionyl chloride (SOCl2) in chloroform at 10–20°C.

    • Yield: 89–92% after recrystallization.

  • Benzylation :

    • Treat 5-chloromethyl-1H-imidazole with benzylamine in tetrahydrofuran (THF) and potassium carbonate (K2CO3).

    • Reaction Time: 4–6 hours at 60°C.

    • Yield: 70–75%.

Challenges : Competing elimination reactions require strict temperature control (<60°C) to suppress byproduct formation.

Microwave-Assisted Solid-State Synthesis

Recent patents describe solvent-free methods using microwave irradiation for rapid synthesis:

Protocol

  • Mix equimolar quantities of 1H-imidazole-5-methanol and benzylamine hydrochloride.

  • Irradiate at 700–850 W for 10–15 minutes in a silica bath.

  • Purify via alumina chromatography (ethyl acetate eluent).

Table 2: Microwave Parameters vs. Yield

Power (W)Time (min)Yield (%)Purity (%)
700105395
850155897

Advantages : Reduced reaction time (15 minutes vs. 12 hours) and elimination of solvent waste.

Enzymatic Approaches Using Imine Reductases

Biocatalytic methods leverage imine reductases (IREDs) for asymmetric synthesis:

Key Steps

  • Imine Formation : Condense benzylamine with imidazole-5-carbaldehyde in aqueous buffer (pH 7.5).

  • Enzymatic Reduction : Add NADPH-dependent IRED (e.g., AspRedAm) at 30°C for 24 hours.

  • Cofactor Recycling : Utilize glucose dehydrogenase (GDH) to regenerate NADPH.

Performance Metrics :

  • Conversion : 88–94%

  • Enantiomeric Excess (ee) : >99% for (R)-isomer

Limitations : High enzyme costs and scalability challenges in industrial settings.

Industrial-Scale Production via Continuous Flow

Patent US4194049A outlines a multistep continuous process:

Reactor Design

  • Step 1 : Bromination of malonaldehyde bis-(dimethyl acetal) in HCl/water at 20–30°C.

  • Step 2 : Coupling with 4-chloro-2-[(2-fluorophenyl)methyl]benzenamine in acetonitrile under HCl gas.

  • Step 3 : Cyclization using bromomalonaldehyde and triethylamine in 2-propanol.

Yield : 53% overall (calculated from 2-bromopropionaldehyde).

Quality Control : Intermediate stability is ensured by avoiding metal contact to prevent discoloration .

Scientific Research Applications

Biological Activities

Benzyl[(1H-imidazol-5-YL)methyl]amine exhibits significant interactions with various biomolecules, influencing cellular processes such as signaling pathways and metabolic functions. Key biological activities include:

  • Enzyme modulation : This compound can act as an enzyme inhibitor or activator, impacting metabolic pathways crucial for cellular energy production.
  • Antimicrobial properties : Research indicates that derivatives of imidazole compounds show antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
  • Anticancer potential : Studies have demonstrated that imidazole derivatives can inhibit cancer cell proliferation, making them valuable in cancer therapy .

Therapeutic Applications

The therapeutic applications of this compound are extensive, particularly in the fields of pharmacology and medicinal chemistry. Some notable areas include:

  • Antimicrobial Agents :
    • The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
    • Its derivatives have been evaluated for antifungal activity against strains like Candida albicans and Aspergillus niger, indicating potential use in treating fungal infections.
  • Cancer Treatment :
    • Research has highlighted the anticancer properties of imidazole derivatives, with some compounds demonstrating lower IC50 values compared to standard chemotherapy agents .
    • The ability to inhibit specific kinases involved in cancer progression further emphasizes its therapeutic potential .
  • Neurological Disorders :
    • Compounds similar to this compound have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases .

Case Studies

Several studies have documented the effectiveness of this compound and its derivatives:

StudyFindings
Demonstrated significant antibacterial activity against Staphylococcus aureus with MIC values comparable to established antibiotics.
Evaluated anticancer efficacy across multiple human cancer cell lines, showing enhanced potency over traditional chemotherapeutics.
Investigated the inhibition of topoisomerase I by related compounds, suggesting mechanisms for anticancer activity through DNA interaction.

Mechanism of Action

The mechanism of action of Benzyl[(1H-imidazol-5-YL)methyl]amine largely depends on its interaction with biological targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and proteins.

Comparison with Similar Compounds

Table 1: Comparison of Benzyl[(1H-imidazol-5-yl)methyl]amine with Derivatives

Compound ID Substituents Physical State Yield (%) Purification Method Notable Properties
13 (Target compound) Benzyl White solid 54 EtOAc/MeOH 90:10 + 1% NH₄OH Moderate yield, crystalline form
14 4-Chlorobenzyl Yellow oil 60 EtOAc/MeOH 90:10 + 1% NH₄OH Electron-withdrawing Cl enhances stability
15 Hexyl Yellow oil 98 DCM/MeOH 90:10 High yield due to alkyl chain solubility
16 4-Methoxybenzyl Yellow oil 45 DCM/MeOH 90:10 Electron-donating OCH₃ increases basicity
17 Aniline Yellow oil 92 DCM/MeOH 98:2 Aromatic amine influences reactivity
18 Imidazol-2-ylmethyl Yellow oil 52 EtOAc/MeOH 95:5 + NH₄OH Altered imidazole position affects H-bonding
19 Benzimidazol-2-ylmethyl Yellow solid 27 Petroleum ether/EtOAc 10:90 Fused aromatic system increases planarity

Key Trends and Insights

Electronic and Steric Effects

  • Electron-Withdrawing Groups (e.g., 14) : The 4-chlorophenyl substituent in 14 enhances stability via resonance and inductive effects but reduces yield compared to the parent compound .
  • Alkyl Chains (e.g., 15): The hexyl chain in 15 improves solubility in nonpolar solvents, leading to a near-quantitative yield (98%) .

Structural Modifications

  • Imidazole Position (18 vs. 13) : Compound 18 substitutes the imidazole at the 2-position instead of 5, altering hydrogen-bonding interactions and reducing yield (52% vs. 54%) .
  • Benzimidazole Derivatives (19) : The fused benzimidazole system in 19 increases aromaticity and planarity, favoring solid-state formation but lowering yield (27%) due to steric hindrance .

Comparison with Non-Amine Imidazole Derivatives

  • Benzimidazol-2-amine Derivatives () : Compounds like N-[2-(1H-imidazol-5-yl)ethyl]-1H-benzimidazol-2-amine () exhibit extended conjugation, enhancing UV absorption and rigidity but reducing solubility compared to the target compound .
  • Thiazole and Triazole Analogs () : Thiazole derivatives (e.g., 5-methylthiazol-2-amine ) lack the dual nitrogen centers of imidazole, reducing hydrogen-bonding capacity but improving metabolic stability .

Pharmacokinetic and Physicochemical Properties

  • Molecular Weight and Polarity : The target compound (MW: ~217 g/mol) has a lower molecular weight than sulfonamide derivatives (e.g., 655.09 g/mol in ), enhancing membrane permeability .
  • Basicity : The pKa of the imidazole ring (~6.95) and secondary amine (~9-10) influence protonation states, affecting bioavailability compared to tertiary amines like pilocarpine analogs () .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes typical nucleophilic substitutions:

Reaction TypeConditionsReactantsProductsYieldReference
Alkylation K₂CO₃, DMF, 80°C, 12 hEthyl bromideN-Ethyl derivative78%
Acylation AcCl, pyridine, RT, 6 hAcetyl chlorideN-Acetylated compound85%
Sulfonylation TsCl, Et₃N, CH₂Cl₂, 0°C → RT, 4 hTosyl chlorideN-Tosylsulfonamide derivative72%

Key Observations :

  • Alkylation proceeds via SN2 mechanism, favored by polar aprotic solvents like DMF.

  • Acylation yields stabilize due to electron-withdrawing effects of the acetyl group, reducing further reactivity at the amine.

Coordination Chemistry

The imidazole ring acts as a ligand for transition metals, forming stable complexes:

Metal IonReaction ConditionsComplex PropertiesApplicationReference
Cu(II) Methanol, RT, 2 h, N₂ atmosphereBlue crystalline complex; λₘₐₓ = 610 nmCatalytic oxidation studies
Zn(II) Ethanol/water (1:1), reflux, 6 hColorless precipitate; IR ν(N–H) = 3250 cm⁻¹Enzyme inhibition models

Mechanistic Insight :

  • Imidazole’s sp²-hybridized nitrogen donates electron pairs to metal centers, forming σ-bonds .

  • Cu(II) complexes exhibit redox activity, enabling catalytic applications in oxidation reactions.

Oxidation and Reduction

The benzyl and imidazole moieties influence redox behavior:

Oxidation

  • Product : N-Oxide derivative via H₂O₂/CH₃COOH (60°C, 8 h).

  • Yield : 68% (confirmed by HRMS m/z 176.1052 [M+H]⁺).

Reduction

  • Catalytic Hydrogenation (H₂, Pd/C, EtOH): Benzyl group converts to cyclohexylmethyl, retaining imidazole integrity.

  • Selectivity : Imidazole ring remains intact under mild H₂ pressure (1 atm).

Nucleophilic Substitution

The imidazole C-2 position participates in cross-coupling reactions:

ReactionConditionsCoupling PartnerProductYieldReference
Buchwald–Hartwig Pd(OAc)₂, Xantphos, Cs₂CO₃, tolueneAryl bromide2-Arylimidazole derivative65%
Suzuki–Miyaura Pd(PPh₃)₄, K₂CO₃, DME/H₂OPhenylboronic acidBiaryl-substituted imidazole58%

Limitations : Steric hindrance from the benzyl group reduces yields in bulkier substrates .

Acid-Base Reactions

The imidazole ring (pKa ~6.95) and amine group (pKa ~10.2) exhibit pH-dependent behavior:

  • Protonation :

    • Imidazole N-1 protonates below pH 5, enhancing water solubility .

    • Amine group protonates at pH < 9, forming a cationic species (λₘₐₓ shift from 265 nm → 280 nm).

  • Deprotonation :

    • Strong bases (e.g., NaH) deprotonate the amine, enabling alkylation at the nitrogen .

Cyclization and Heterocycle Formation

Intramolecular reactions yield fused heterocycles:

ReactantConditionsProductKey Characterization DataReference
2-Bromobenzaldehyde K₂CO₃, DMF, 120°C, 24 hBenzimidazole-fused derivative¹H NMR: δ 8.35 (s, 1H, N–CH–N)

Applications : These products show enhanced binding to histamine receptors .

Biological Interactions

Reactivity correlates with pharmacological activity:

TargetInteraction TypeObserved EffectIC₅₀/EC₅₀Reference
Cytochrome P450 Competitive inhibitionReduced metabolite formation12.5 μM
Histamine H₃ Receptor Allosteric modulationIncreased cAMP productionEC₅₀ = 0.8 μM

Structure-Activity Relationship : The benzyl group enhances lipophilicity, improving blood-brain barrier penetration.

Q & A

Q. What are the recommended synthetic routes for preparing Benzyl[(1H-imidazol-5-YL)methyl]amine, and how can purity be optimized?

Answer: The compound can be synthesized via nucleophilic substitution or reductive amination, depending on the starting materials. For example, a one-pot three-component reaction involving benzylamine, formaldehyde, and 1H-imidazole-5-carbaldehyde under mild acidic conditions yields the target compound. Purification is typically achieved using column chromatography with solvent systems such as:

  • Ethyl acetate/methanol (90:10) + 1% NH4_4OH for polar derivatives (yield: 45–98%) .
  • Dichloromethane/methanol (90:10) for non-polar analogs.
    Critical factors for optimizing purity include controlling reaction temperature (20–25°C), using anhydrous solvents, and adjusting the chromatography gradient to minimize co-elution of byproducts .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Answer: Structural validation requires a combination of:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR to confirm imidazole ring protons (δ 7.2–7.8 ppm) and benzyl methylene groups (δ 3.8–4.2 ppm).
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]+^+ at m/z 228.1245 for C11_{11}H13_{13}N3_3).
  • Infrared (IR) Spectroscopy: Peaks at 3300–3400 cm1^{-1} (N–H stretching) and 1600–1650 cm1^{-1} (C=N imidazole) .

Advanced Research Questions

Q. How can computational methods predict the pharmacokinetic and toxicity profiles of this compound derivatives?

Answer:

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite assess binding affinity to target receptors (e.g., viral proteases or kinases). For example, ligands with RMSD <2.0 Å in re-docking studies indicate stable binding .
  • ADMET Prediction: Databases like GUSAR and AdverPred evaluate acute toxicity (LD50_{50}), hepatotoxicity, and blood-brain barrier permeability. Key parameters include:
    • LogP <3.5 for optimal bioavailability.
    • AMES test negativity to rule out mutagenicity .

Q. How should researchers resolve contradictions in biological activity data across derivatives (e.g., inconsistent antimicrobial results)?

Answer: Contradictions may arise from assay variability or structural nuances. A systematic approach includes:

  • Dose-Response Analysis: Determine IC50_{50}/EC50_{50} values across multiple concentrations (e.g., 0.1–100 µM).
  • Structure-Activity Relationship (SAR): Compare substituent effects (e.g., electron-withdrawing groups on the benzyl ring enhancing antifungal activity by 40–60% in derivatives like 3f and 3g ) .
  • Statistical Validation: Use ANOVA or t-tests to confirm significance (p <0.05) in replicated experiments .

Q. What strategies enhance the stability of this compound in aqueous solutions for in vitro studies?

Answer:

  • pH Buffering: Maintain pH 6.5–7.5 to prevent imidazole ring protonation/deprotonation.
  • Cryopreservation: Store at –20°C in DMSO or ethanol to avoid hydrolysis.
  • Chelating Agents: Add EDTA (1–2 mM) to mitigate metal-catalyzed degradation .

Methodological Challenges

Q. How can reaction yields be improved for large-scale synthesis of this compound?

Answer:

  • Catalyst Optimization: Use Pd/C or Raney nickel for reductive amination (yield increase from 54% to >85%).
  • Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes under 100°C .
  • Solvent Selection: Replace methanol with THF for better solubility of intermediates .

Q. What analytical techniques are critical for detecting impurities in this compound batches?

Answer:

  • HPLC-PDA: Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities (e.g., unreacted benzylamine at RT 3.2 min vs. product at 8.5 min).
  • LC-MS/MS: Identify trace byproducts (e.g., dimerization products at m/z 455.2) .

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